molecular formula C14H10O3 B12118568 6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin CAS No. 252-72-2

6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin

Cat. No.: B12118568
CAS No.: 252-72-2
M. Wt: 226.23 g/mol
InChI Key: KNSJCCNMJYXLOL-UHFFFAOYSA-N
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Description

6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin is an organic compound with the molecular formula C14H10O3 It is characterized by its unique structure, which includes an epoxy group and a dioxocin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin typically involves the cyclization of salicylic acid derivatives. One common method includes the reaction of salicylic acid with acetic anhydride to form an intermediate, which then undergoes cyclization in the presence of a catalyst to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin involves its interaction with molecular targets such as enzymes and receptors. The epoxy group and aromatic rings play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry .

Properties

CAS No.

252-72-2

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

8,16,17-trioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene

InChI

InChI=1S/C14H10O3/c1-3-7-11-9(5-1)13-16-12-8-4-2-6-10(12)14(15-11)17-13/h1-8,13-14H

InChI Key

KNSJCCNMJYXLOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3OC(O2)C4=CC=CC=C4O3

Origin of Product

United States

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